molecular formula C9H5Cl2N B1587992 3-Chloro-3-(4-chlorophenyl)acrylonitrile CAS No. 78583-86-5

3-Chloro-3-(4-chlorophenyl)acrylonitrile

Cat. No.: B1587992
CAS No.: 78583-86-5
M. Wt: 198.05 g/mol
InChI Key: HAOPARUBVPVOCT-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-(4-chlorophenyl)acrylonitrile is an organic compound with the molecular formula C9H5Cl2N It is a derivative of acrylonitrile, where the nitrile group is conjugated with a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: 4-chlorobenzaldehyde and malononitrile

    Catalysts: Basic catalysts such as sodium ethoxide

    Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-(4-chlorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles like Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, Grignard reagents

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Substitution Products: Amino or thiol derivatives

    Addition Products: Alcohols or amines

    Oxidation Products: Carboxylic acids or ketones

    Reduction Products: Amines or alkanes

Scientific Research Applications

3-Chloro-3-(4-chlorophenyl)acrylonitrile has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Materials Science: Utilized in the development of polymers and advanced materials.

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

    Agricultural Chemistry: Explored for its use in the synthesis of agrochemicals.

Mechanism of Action

3-Chloro-3-(4-chlorophenyl)acrylonitrile can be compared with other similar compounds, such as:

  • 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile
  • 3-Chloro-3-(4-(methylthio)phenyl)acrylonitrile

Uniqueness:

  • Chlorine Substitution: The presence of chlorine atoms makes it more reactive in substitution reactions compared to its methoxy or fluorinated analogs.
  • Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, making it distinct in its chemical behavior.

Comparison with Similar Compounds

  • 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile
  • 3-Chloro-3-(4-(methylthio)phenyl)acrylonitrile

Properties

IUPAC Name

(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOPARUBVPVOCT-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420769
Record name (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-86-5
Record name (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-86-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-3-(4-chlorophenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-3-(4-chlorophenyl)acrylonitrile
Reactant of Route 3
3-Chloro-3-(4-chlorophenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.